molecular formula C22H18BrClN2O3 B3566980 3-BROMO-N-[3-(3-CHLOROBENZAMIDO)PHENYL]-4-ETHOXYBENZAMIDE

3-BROMO-N-[3-(3-CHLOROBENZAMIDO)PHENYL]-4-ETHOXYBENZAMIDE

Cat. No.: B3566980
M. Wt: 473.7 g/mol
InChI Key: FHRMWIMRBPUDLV-UHFFFAOYSA-N
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Description

3-BROMO-N-[3-(3-CHLOROBENZAMIDO)PHENYL]-4-ETHOXYBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a chlorobenzamido group, and an ethoxybenzamide group, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-BROMO-N-[3-(3-CHLOROBENZAMIDO)PHENYL]-4-ETHOXYBENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the bromine or ethoxy groups may be oxidized to form different derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated or chlorinated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-BROMO-N-[3-(3-CHLOROBENZAMIDO)PHENYL]-4-ETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 3-BROMO-N-[3-(3-CHLOROBENZAMIDO)PHENYL]-4-ETHOXYBENZAMIDE is unique due to its combination of bromine, chlorobenzamido, and ethoxybenzamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN2O3/c1-2-29-20-10-9-15(12-19(20)23)22(28)26-18-8-4-7-17(13-18)25-21(27)14-5-3-6-16(24)11-14/h3-13H,2H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRMWIMRBPUDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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